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Compound of Interest

Compound Name: (1-Butyloctyl)cyclohexane

Cat. No.: B078575 Get Quote

Researchers, scientists, and drug development professionals requiring detailed

characterization of saturated hydrocarbon scaffolds will find this technical guide essential. This

document provides a comprehensive, albeit currently theoretical, overview of the expected

spectroscopic data for (1-Butyloctyl)cyclohexane. Due to a lack of publicly available

experimental data for this specific molecule, this guide leverages established principles of

NMR, IR, and Mass Spectrometry to predict its spectral characteristics.

Summary of Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for (1-
Butyloctyl)cyclohexane based on the analysis of its constituent chemical moieties.

¹H NMR
Predicted Chemical

Shift (ppm)
Splitting Pattern Integration

Cyclohexane Ring

(CH)
1.60 - 1.80 Multiplet 1H

Cyclohexane Ring

(CH₂)
1.10 - 1.40 Multiplet 10H

Alkyl Chain (α-CH) 1.20 - 1.30 Multiplet 1H

Alkyl Chain (CH₂) 1.20 - 1.30 Multiplet 18H

Alkyl Chain (CH₃) 0.85 - 0.95 Triplet 6H
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¹³C NMR Predicted Chemical Shift (ppm)

Cyclohexane Ring (CH) 35 - 45

Cyclohexane Ring (CH₂) 25 - 35

Alkyl Chain (α-CH) 30 - 40

Alkyl Chain (CH₂) 20 - 35

Alkyl Chain (CH₃) 10 - 15

IR Spectroscopy Predicted Absorption (cm⁻¹) Functional Group

C-H Stretch (Aliphatic) 2850 - 3000 Alkane

C-H Bend (Methylene) 1450 - 1470 Alkane

C-H Bend (Methyl) 1370 - 1380 Alkane

Mass Spectrometry Predicted m/z Fragment

266.5 [M]⁺ Molecular Ion

183.3 [M - C₆H₁₃]⁺ Loss of hexyl radical

125.2 [M - C₁₀H₂₁]⁺ Loss of decyl radical

83.1 [C₆H₁₁]⁺ Cyclohexyl fragment

57.1 [C₄H₉]⁺ Butyl fragment

43.1 [C₃H₇]⁺ Propyl fragment

Experimental Protocols
While specific experimental data for (1-Butyloctyl)cyclohexane is not available, the following

are detailed, standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of (1-Butyloctyl)cyclohexane
would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1%
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tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be

acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse

sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds would be employed.

For ¹³C NMR, a proton-decoupled pulse sequence would be used to obtain singlets for all

carbon environments.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform

Infrared (FTIR) spectrometer. A neat liquid sample would be placed between two potassium

bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer

equipped with an electron ionization (EI) source. A dilute solution of the compound in a volatile

solvent like methanol or dichloromethane would be introduced into the instrument. The electron

energy would be set to 70 eV. The resulting mass spectrum would show the molecular ion peak

and various fragment ions.

Spectroscopic Analysis Workflow
The logical flow of analyzing a novel compound like (1-Butyloctyl)cyclohexane involves a

series of spectroscopic techniques to elucidate its structure.
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Caption: Workflow for the spectroscopic analysis of (1-Butyloctyl)cyclohexane.

To cite this document: BenchChem. [Spectroscopic Analysis of (1-Butyloctyl)cyclohexane: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078575#spectroscopic-data-nmr-ir-mass-spec-of-1-
butyloctyl-cyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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